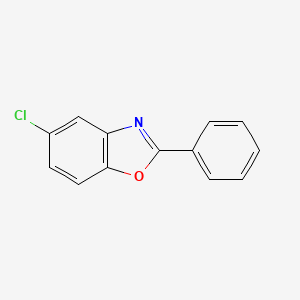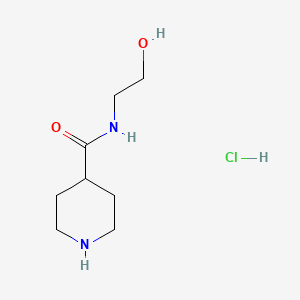
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)呋喃-3-羧酸甲酯
描述
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a methyl group attached to the 2-position of the furan ring, and a complex group attached to the 5-position. This complex group contains a boron atom and is known as a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the boronic ester group would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could make the compound aromatic and potentially reactive. The boronic ester group could make the compound susceptible to reactions with other groups .科学研究应用
生物材料合成及应用
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)呋喃-3-羧酸甲酯及其衍生物在生物聚合物的合成中显示出潜力。Petzold-Welcke 等人 (2014) 探索了植物衍生的多糖木聚糖的化学改性,以生产具有特定性质的生物聚合物醚和酯。他们讨论了在特定条件下使用呋喃和焦谷氨酸合成新型木聚糖酯,表明这些改性木聚糖酯在药物递送和作为抗菌剂方面具有形成尺寸可达 60 nm 的纳米粒子的潜力 (Petzold-Welcke et al., 2014).
环境分析和毒性
在环境分析和呋喃衍生物的潜在毒性方面,已进行多项研究以了解其对健康和环境的影响。例如,Costigan 等人 (1996) 研究了肾功能不全患者中呋喃二羧酸的积累,表明这些化合物可能作为慢性肾功能衰竭或肾移植后患者肾小管功能障碍的标志 (Costigan et al., 1996).
作用机制
Target of Action
The compound contains a boronic ester group, which is often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Compounds containing a boronic ester group, such as this one, are known to undergo reactions such as borylation and hydroboration . In borylation, the compound can form bonds with other molecules at specific sites, while in hydroboration, the compound can add across unsaturated bonds in other molecules .
Biochemical Pathways
Boronic esters are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they may play a role in various biochemical pathways .
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-8-9(11(15)16-6)7-10(17-8)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQJBBMAWXKHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700960 | |
| Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate | |
CAS RN |
1025719-05-4 | |
| Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045086.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one](/img/structure/B3045087.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045088.png)







![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)


